(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione
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Overview
Description
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione, also known as Brivudine, is a nucleoside analogue used in the treatment of herpes zoster, also known as shingles. Brivudine is a potent antiviral agent that inhibits the replication of herpes zoster virus by interfering with the synthesis of viral DNA.
Mechanism Of Action
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione acts as a nucleoside analogue, which means that it mimics the structure of natural nucleosides and is incorporated into the viral DNA during replication. However, (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione lacks the 3'-OH group required for the formation of a phosphodiester bond, which results in the termination of viral DNA synthesis.
Biochemical And Physiological Effects
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione has been shown to have a high selectivity for herpes zoster virus, with minimal toxicity to host cells. In addition to its antiviral activity, (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione has been found to have immunomodulatory effects, which may contribute to its therapeutic efficacy.
Advantages And Limitations For Lab Experiments
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione is a potent antiviral agent that is widely used in laboratory experiments to study the replication of herpes zoster virus. However, its use is limited by its high cost and the potential for the development of drug resistance.
Future Directions
Future research on (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione may focus on the development of more cost-effective synthesis methods, the identification of novel targets for antiviral therapy, and the investigation of its potential use in the treatment of other viral infections. Additionally, further studies may be needed to determine the long-term safety and efficacy of (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione in the treatment of herpes zoster.
Synthesis Methods
The synthesis of (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione involves the reaction of 5-ethyl-2,4-dioxo-3,4-dihydropyrimidine with 2-deoxy-2,2-difluoro-D-ribose in the presence of a catalytic amount of trifluoromethanesulfonic acid. The resulting intermediate is then treated with bromine to yield (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione.
Scientific Research Applications
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione has been extensively studied for its antiviral activity against herpes zoster virus. Several clinical trials have demonstrated the efficacy of (5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione in the treatment of herpes zoster, with a shorter duration of pain and faster healing time compared to other antiviral agents.
properties
CAS RN |
155892-40-3 |
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Product Name |
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
Molecular Formula |
C12H19BrN2O6 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H19BrN2O6/c1-3-12(13)9(18)14-11(19)15(10(12)20-2)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19)/t6-,7+,8+,10+,12-/m0/s1 |
InChI Key |
HJKSCXIFBAAKTA-GFIAMVSTSA-N |
Isomeric SMILES |
CC[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)OC)Br |
SMILES |
CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Br |
Canonical SMILES |
CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Br |
synonyms |
5-bromo-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine 5-bromo-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine, (5S,6S)-isomer BMEDU |
Origin of Product |
United States |
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